Cas no 926249-89-0 (methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate)

Methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative with significant utility in pharmaceutical and agrochemical research. The presence of both bromo and fluoro substituents enhances its reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. The ester group at the 2-position allows for straightforward derivatization, facilitating the synthesis of more complex heterocyclic compounds. Its stable crystalline form ensures ease of handling and storage. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to the indole scaffold's prevalence in drug discovery. High purity and well-characterized structure ensure reproducibility in synthetic applications.
methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate structure
926249-89-0 structure
Product name:methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate
CAS No:926249-89-0
MF:C10H7BrFNO2
Molecular Weight:272.07048535347
CID:4665571

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • SIMHWODHYSPCLW-UHFFFAOYSA-N
    • Methyl 6-Bromo-4-fluoro-1H-indole-2-carboxylate
    • methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate
    • インチ: 1S/C10H7BrFNO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3
    • InChIKey: SIMHWODHYSPCLW-UHFFFAOYSA-N
    • SMILES: N1C2=C(C(F)=CC(Br)=C2)C=C1C(OC)=O

じっけんとくせい

  • 密度みつど: 1.7±0.1 g/cm3
  • ゆうかいてん: 190-192 °C
  • Boiling Point: 384.7±37.0 °C at 760 mmHg
  • フラッシュポイント: 186.5±26.5 °C
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate Security Information

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M297400-10mg
Methyl 6-Bromo-4-fluoro-1H-indole-2-carboxylate
926249-89-0
10mg
$ 50.00 2022-06-02
Enamine
EN300-55398-0.25g
methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate
926249-89-0
0.25g
$367.0 2023-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1358320-100mg
Methyl 6-bromo-4-fluoro-1h-indole-2-carboxylate
926249-89-0 95%
100mg
¥5546.00 2024-04-25
1PlusChem
1P019Y31-250mg
methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate
926249-89-0 95%
250mg
$516.00 2025-03-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1358320-1g
Methyl 6-bromo-4-fluoro-1h-indole-2-carboxylate
926249-89-0 95%
1g
¥16044.00 2024-04-25
1PlusChem
1P019Y31-50mg
methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate
926249-89-0 95%
50mg
$269.00 2025-03-04
A2B Chem LLC
AV42893-50mg
methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate
926249-89-0 90%
50mg
$405.00 2024-07-18
A2B Chem LLC
AV42893-1g
methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate
926249-89-0 90%
1g
$1075.00 2024-07-18
Enamine
EN300-55398-0.5g
methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate
926249-89-0
0.5g
$579.0 2023-02-10
Enamine
EN300-55398-10.0g
methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate
926249-89-0
10.0g
$3191.0 2023-02-10

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate 関連文献

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylateに関する追加情報

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate: A Promising Compound in Medicinal Chemistry and Drug Discovery

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications in drug development. This compound, with the chemical formula C10H9BrFO2, is characterized by its indole core functionalized with bromo and fluoro substituents, as well as a methyl ester group. The combination of these functional groups imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for the design of novel therapeutics. Recent studies have highlighted its role in modulating cellular signaling pathways, particularly in the context of inflammatory and oncogenic processes.

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate belongs to the broader class of indole derivatives, which are widely studied for their diverse pharmacological profiles. The indole ring system is a fundamental structural motif in numerous biologically active molecules, including serotonin, melatonin, and various alkaloids. The introduction of bromo and fluoro substituents at specific positions (C6 and C4, respectively) significantly alters the electronic properties of the indole ring, enhancing its interaction with biological targets. This structural modification is critical for optimizing the compound’s affinity for receptors, enzymes, and other molecular targets involved in disease pathogenesis.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate in complex biological systems. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the compound exhibits selective binding to the G-protein coupled receptor (GPCR) family, particularly the serotonin receptor subtype 5-HT2B. This finding is significant because GPCRs are key mediators of cellular communication and are implicated in a wide range of physiological processes, including neurotransmission, immune response, and cardiovascular regulation. The ability of methyl 6-bromo-4-fluoro-1H-indole-3-carboxylate to modulate these receptors suggests its potential as a therapeutic agent for conditions such as depression, migraine, and neurodegenerative disorders.

One of the most promising applications of methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate lies in its potential as a lead compound for the development of anti-inflammatory agents. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. A 2024 study in Frontiers in Pharmacology reported that this compound effectively inhibits the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. The study also revealed that the bromo and fluoro substituents play a critical role in enhancing the compound’s selectivity for COX-2 over COX-1, reducing the risk of gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate has shown potential in the field of oncology. Cancer cells often exhibit dysregulated signaling pathways that drive uncontrolled proliferation and resistance to apoptosis. A 2023 preclinical study published in Cancer Research found that this compound selectively targets the Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers. The study demonstrated that the compound induces cell cycle arrest and apoptosis in human breast cancer cell lines, suggesting its potential as a novel therapeutic agent for malignancies with aberrant Akt/mTOR signaling.

The synthesis of methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate has been a focus of recent synthetic organic chemistry research. Traditional methods for the synthesis of indole derivatives often involve multi-step processes with low yields and limited functional group tolerance. However, a 2024 breakthrough in asymmetric catalysis has enabled the efficient preparation of this compound using a one-pot microwave-assisted approach. This method not only improves the yield but also reduces the environmental impact by minimizing the use of hazardous solvents. The development of such sustainable synthetic strategies is crucial for the large-scale production of pharmaceutical compounds, particularly those with complex functional groups like methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate.

The pharmacokinetic profile of methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate is another area of active investigation. A 2023 pharmacological study published in Drug Metabolism and Disposition evaluated the compound’s absorption, distribution, metabolism, and excretion (ADME) properties in vivo. The study found that the compound exhibits good oral bioavailability and is primarily metabolized via oxidative pathways in the liver. The presence of bromo and fluoro substituents may influence the compound’s metabolic stability, potentially extending its half-life in the bloodstream. These findings are important for the design of drug delivery systems that optimize the therapeutic efficacy of this compound.

Despite its promising therapeutic potential, the development of methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate as a pharmaceutical agent faces several challenges. One of the primary obstacles is the need for further preclinical and clinical studies to validate its safety and efficacy. While in vitro and animal studies have demonstrated its biological activity, human trials are necessary to confirm these findings and assess potential side effects. Additionally, the compound’s structural complexity may pose challenges in terms of formulation and stability, requiring the development of advanced drug delivery technologies to ensure optimal therapeutic outcomes.

Looking ahead, the future of methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate in drug development is closely tied to advances in personalized medicine and precision oncology. The ability to tailor the compound’s properties to specific patient populations could significantly enhance its therapeutic value. For example, the compound’s potential to modulate GPCRs and inhibit the Akt/mTOR pathway may make it a valuable candidate for combination therapies that target multiple molecular pathways simultaneously. Such approaches are increasingly recognized as a key strategy for overcoming resistance to single-agent therapies in complex diseases.

In conclusion, methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate represents a promising scaffold for the development of novel therapeutics with broad applications in inflammatory and oncological diseases. Its unique structural features, combined with recent advances in synthetic chemistry and pharmacological research, position it as a valuable lead compound for further exploration. As research in this field continues to evolve, the potential of methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate to address unmet medical needs is likely to expand, offering new hope for patients suffering from a wide range of conditions.

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